Cas no 53130-44-2 (2,6-bis(trifluoromethyl)benzoyl chloride)

2,6-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride derivative characterized by the presence of two trifluoromethyl groups at the 2- and 6-positions of the benzene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for introducing the 2,6-bis(trifluoromethyl)benzoyl moiety into target molecules. Its reactivity enables efficient acylation reactions with nucleophiles such as amines and alcohols, yielding amides or esters with enhanced stability and lipophilicity due to the trifluoromethyl groups. The compound is commonly employed in pharmaceutical and agrochemical research, where its electron-deficient aromatic system contributes to the modulation of biological activity. Proper handling under anhydrous conditions is essential due to its sensitivity to moisture.
2,6-bis(trifluoromethyl)benzoyl chloride structure
53130-44-2 structure
Product Name:2,6-bis(trifluoromethyl)benzoyl chloride
CAS No:53130-44-2
MF:C9H3ClF6O
MW:276.562942743301
MDL:MFCD00061228
CID:89744
PubChem ID:2736128
Update Time:2025-10-25

2,6-bis(trifluoromethyl)benzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,6-bis(trifluoromethyl)benzoyl chloride
    • JRD-0356
    • 53130-44-2
    • SCHEMBL8447031
    • 2,6-Bis(trifluoromethyl)benzoyl chloride, AldrichCPR
    • AKOS005257723
    • A829407
    • 2,6-Bis-trifluoromethylbenzoyl chloride
    • FT-0610521
    • FS-4107
    • DTXSID60371147
    • 2,6-Bis(trifluoromethyl)benzoyl chloride, 97%
    • MFCD00061228
    • 2,6-Bis(trifluoromethyl)benzoylchloride98%
    • DB-020142
    • MDL: MFCD00061228
    • Inchi: 1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H
    • InChI Key: NQMCJGTVZMBTDS-UHFFFAOYSA-N
    • SMILES: ClC(C1C(C(F)(F)F)=CC=CC=1C(F)(F)F)=O

Computed Properties

  • Exact Mass: 275.97800
  • Monoisotopic Mass: 275.978
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.512
  • Boiling Point: 219.4°Cat760mmHg
  • Flash Point: 86.5°C
  • Refractive Index: 1.4304
  • PSA: 17.07000
  • LogP: 4.10320
  • Sensitiveness: Moisture Sensitive
  • Solubility: React with water

2,6-bis(trifluoromethyl)benzoyl chloride Security Information

2,6-bis(trifluoromethyl)benzoyl chloride Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,6-bis(trifluoromethyl)benzoyl chloride Pricemore >>

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2,6-bis(trifluoromethyl)benzoyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:53130-44-2)2,6-bis(trifluoromethyl)benzoyl chloride
Order Number:A1210407
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):294.0
Email:sales@amadischem.com

Additional information on 2,6-bis(trifluoromethyl)benzoyl chloride

Introduction to 2,6-bis(trifluoromethyl)benzoyl chloride (CAS No. 53130-44-2)

2,6-bis(trifluoromethyl)benzoyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 53130-44-2, is characterized by its unique molecular structure, which includes two trifluoromethyl groups attached to a benzoyl chloride backbone. The presence of these trifluoromethyl groups imparts exceptional stability and reactivity, making it a valuable intermediate in the synthesis of various high-value chemicals.

The trifluoromethyl group is a key feature of this compound, contributing to its distinct chemical properties. This group is known for its ability to enhance the metabolic stability of molecules, a crucial factor in drug design. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the molecule, making it an attractive component in the development of novel organic reactions and synthetic pathways.

In recent years, 2,6-bis(trifluoromethyl)benzoyl chloride has been extensively studied for its potential applications in pharmaceuticals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) has been particularly noteworthy. Researchers have leveraged its reactivity to develop new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The compound's ability to undergo selective reactions with nucleophiles has opened up new avenues for medicinal chemistry innovation.

The pharmaceutical industry has shown particular interest in this compound due to its versatility in synthetic transformations. For instance, it can be used to introduce fluorinated moieties into larger molecular frameworks, enhancing both the pharmacokinetic and pharmacodynamic properties of drug candidates. The stability provided by the trifluoromethyl groups helps in reducing unwanted degradation pathways, thereby improving the overall efficacy of the final product.

Recent studies have highlighted the compound's utility in the development of fluorinated heterocycles, which are known for their broad spectrum of biological activities. The benzoyl chloride moiety allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries. This flexibility has made 2,6-bis(trifluoromethyl)benzoyl chloride a cornerstone in synthetic organic chemistry.

The chemical reactivity of this compound also extends to its application in materials science. Researchers have explored its use in the synthesis of advanced polymers and coatings that exhibit enhanced thermal and chemical resistance. The incorporation of fluorinated groups into polymer backbones has led to materials with improved performance characteristics, making them suitable for high-performance applications in industries such as aerospace and electronics.

In addition to its pharmaceutical and materials science applications, 2,6-bis(trifluoromethyl)benzoyl chloride has found utility in agrochemical research. The introduction of fluorine into agrochemical compounds often leads to improved bioavailability and pest resistance. This compound serves as a precursor for synthesizing fluorinated herbicides and insecticides, contributing to more effective crop protection strategies.

The synthesis of 2,6-bis(trifluoromethyl)benzoyl chloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. The growing demand for this compound underscores its importance as a key intermediate in modern chemical synthesis.

The environmental impact of using fluorinated compounds has been a topic of ongoing research and discussion. While these compounds offer numerous benefits in terms of chemical stability and reactivity, their environmental footprint must be carefully considered. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact without compromising on performance.

In conclusion, 2,6-bis(trifluoromethyl)benzoyl chloride (CAS No. 53130-44-2) is a multifaceted compound with significant applications across multiple industries. Its unique structure and reactivity make it an invaluable tool for researchers working on pharmaceuticals, materials science, and agrochemicals. As our understanding of fluorinated chemistry continues to evolve, this compound will undoubtedly play an even greater role in shaping the future of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53130-44-2)2,6-bis(trifluoromethyl)benzoyl chloride
A1210407
Purity:99%
Quantity:5g
Price ($):294.0
Email